molecular formula C12H16BrNO B8152075 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152075
M. Wt: 270.17 g/mol
InChI Key: JPOYBBAROYQOBP-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a bromo-substituted phenyl group attached to an azetidine ring, which is further substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzyl chloride with 3-methoxyazetidine under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:

  • Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenol derivative.

  • Reduction: The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-4-methylphenol

  • Reduction: 3-Methoxyazetidineamine

  • Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be compared with other similar compounds, such as:

  • 1-[(3-Chloro-4-methylphenyl)methyl]-3-methoxyazetidine: Similar structure but with a chlorine substituent instead of bromine.

  • 1-[(3-Bromo-4-ethylphenyl)methyl]-3-methoxyazetidine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.

  • 1-[(3-Bromo-4-methylphenyl)methyl]-3-ethoxyazetidine: Similar structure but with an ethoxy group instead of a methoxy group on the azetidine ring.

Biological Activity

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The unique structural features of this compound, including the azetidine ring and the presence of bromine and methoxy substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNC_{11}H_{14}BrN with a molecular weight of approximately 240.14 g/mol. The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its reactivity.
  • Bromine Substituent : Enhances biological activity through increased binding affinity to targets.
  • Methoxy Group : Potentially modulates pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit monoacylglycerol lipase (MAGL), which is involved in neuroinflammation and neurodegenerative diseases . This inhibition can lead to therapeutic effects in conditions such as Alzheimer's and multiple sclerosis.
  • Receptor Modulation : It may interact with cannabinoid receptors (CB1 and CB2), influencing neuroprotective pathways and potentially alleviating pain and inflammation .

Biological Activity Overview

Research indicates several potential biological activities associated with this compound:

Activity Description References
Neuroprotective Effects Inhibits MAGL, leading to reduced neuroinflammation and protection against neurodegenerative diseases.
Anticancer Potential May exhibit cytotoxicity against cancer cell lines through modulation of signaling pathways.
Anti-inflammatory Activity Modulates inflammatory responses via cannabinoid receptor interactions.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • MAGL Inhibition Study :
    • A study demonstrated that MAGL inhibitors could significantly reduce neuroinflammation in animal models, suggesting that similar compounds might confer protective effects against neurodegenerative disorders .
  • Cytotoxicity Assays :
    • Research on azetidine derivatives indicated that modifications on the benzene ring could enhance cytotoxicity against various cancer cell lines, highlighting the potential for this compound in cancer therapy.

Properties

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-4-10(5-12(9)13)6-14-7-11(8-14)15-2/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOYBBAROYQOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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